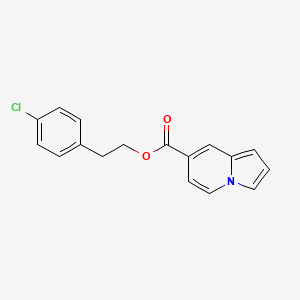

4-Chlorophenethyl indolizine-7-carboxylate

説明

Structure

3D Structure

特性

分子式 |

C17H14ClNO2 |

|---|---|

分子量 |

299.7 g/mol |

IUPAC名 |

2-(4-chlorophenyl)ethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C17H14ClNO2/c18-15-5-3-13(4-6-15)8-11-21-17(20)14-7-10-19-9-1-2-16(19)12-14/h1-7,9-10,12H,8,11H2 |

InChIキー |

GIFVTGNVTNZTRN-UHFFFAOYSA-N |

正規SMILES |

C1=CN2C=CC(=CC2=C1)C(=O)OCCC3=CC=C(C=C3)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 4 Chlorophenethyl Indolizine 7 Carboxylate and Analogous Indolizine 7 Carboxylates

Retrosynthetic Analysis of 4-Chlorophenethyl Indolizine-7-carboxylate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

The primary strategic disconnection for this compound involves the ester linkage. This bond can be retrosynthetically cleaved to yield indolizine-7-carboxylic acid and 4-chlorophenethyl alcohol. A second key disconnection breaks the indolizine (B1195054) ring itself, a common strategy in heterocyclic chemistry. This disconnection typically occurs via a [3+2] cycloaddition, leading to a substituted pyridine (B92270) and an alkyne derivative.

| Target Molecule | Disconnection | Key Fragments |

| This compound | Ester bond | Indolizine-7-carboxylic acid |

| 4-Chlorophenethyl alcohol | ||

| Indolizine-7-carboxylic acid | [3+2] Cycloaddition | 4-carboxypyridine derivative |

| Acetylenic compound |

The construction of the indolizine-7-carboxylate scaffold generally relies on the reaction between a pyridinium (B92312) ylide and an electron-deficient alkyne. japsonline.com The key precursors are therefore a suitably substituted pyridine and a propiolate derivative. For the synthesis of an indolizine-7-carboxylate, a pyridine substituted at the 4-position with a carboxyl group (or a precursor to it) is a logical starting material. This pyridine is then quaternized to form a pyridinium salt, which serves as the precursor to the reactive pyridinium ylide.

The introduction of the 4-chlorophenethyl ester can be achieved through standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid (indolizine-7-carboxylic acid) with an excess of the alcohol (4-chlorophenethyl alcohol) in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the alcohol to form the desired ester.

Established Synthetic Routes for Indolizine Core Formation

The formation of the indolizine core is a pivotal step in the synthesis of this compound and its analogues. The most prevalent and versatile method is the [3+2] cycloaddition reaction involving a pyridinium ylide.

The [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. In the context of indolizine synthesis, a pyridinium ylide acts as a 1,3-dipole that reacts with a dipolarophile, typically an activated alkyne or alkene, to form the bicyclic indolizine system. organic-chemistry.org The reaction of quaternary salts of pyridines with acetylenes in the presence of a base is a common method for generating indolizine derivatives. japsonline.com

Pyridinium N-ylides are generated in situ from their corresponding pyridinium salts by treatment with a base. The base abstracts a proton from the carbon atom adjacent to the positively charged nitrogen, creating the ylide. The stability and reactivity of the ylide are influenced by the substituents on both the pyridine ring and the exocyclic carbon. Electron-withdrawing groups on the exocyclic carbon can stabilize the ylide through resonance.

Once generated, the pyridinium ylide readily participates in cycloaddition reactions. The reaction with an electron-deficient alkyne, such as a propiolate, proceeds via a concerted or stepwise mechanism to form a dihydroindolizine intermediate, which then aromatizes to the final indolizine product. The general scheme involves the quaternization of a pyridine with an α-halo ketone, followed by the 1,3-dipolar cycloaddition of the resulting pyridinium ylide with an alkyne in the presence of a base.

| Reactants | Reagents and Conditions | Product |

| 4-substituted pyridine, phenacyl bromide | Acetone, stirring | Quaternary pyridinium salt |

| Quaternary pyridinium salt, electron-deficient alkyne | Anhydrous potassium carbonate, DMF | Indolizine derivative |

This versatile methodology allows for the synthesis of a wide array of substituted indolizines by varying the substituents on the pyridine, the phenacyl bromide, and the alkyne. researchgate.net

Pyridinium Ylide [3+2] Cycloaddition Reactions

Annulation with Electron-Deficient Dipolarophiles (Alkynes and Alkenes)

One of the most versatile and direct methods for assembling the indolizine core is the [3+2]-cycloaddition reaction, also known as 1,3-dipolar cycloaddition. This approach involves the reaction of a pyridinium ylide, a 1,3-dipole, with an electron-deficient dipolarophile, such as an alkyne or an alkene.

The process typically begins with the in-situ generation of a pyridinium ylide from a corresponding N-substituted pyridinium salt by treatment with a base. The ylide then reacts with a dipolarophile. When an alkene is used, the initial cycloadduct is a dihydroindolizine intermediate, which must be subsequently oxidized to furnish the aromatic indolizine ring. The use of alkynes as dipolarophiles directly yields the aromatized indolizine product.

The reaction mechanism involves the nucleophilic attack of the ylide onto the electron-deficient double or triple bond of the dipolarophile, followed by an intramolecular 5-endo-trig cyclization to form the five-membered ring of the indolizine system. A subsequent elimination or oxidation step then leads to the final aromatic product. For instance, the reaction of pyridinium ylides with 1-chloro-2-nitrostyrenes proceeds through a Michael addition, followed by cyclization and base-assisted dehydrochlorination to yield the substituted indolizine.

Recent advancements have focused on expanding the scope and efficiency of this reaction. Palladium catalysis has been employed to enable the regioselective [3+2] annulation of N-methyl pyridinium ylides with alkenes, providing access to valuable 3-unsubstituted indolizine derivatives.

Table 1: Examples of Annulation Reactions for Indolizine Synthesis This table is interactive. You can sort and filter the data.

| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenacylpyridinium Bromide | Dimethyl Acetylenedicarboxylate (DMAD) | Base (e.g., K2CO3) | 1,2,3-Trisubstituted Indolizine | Good | |

| Pyridinium Salt | 1-Chloro-2-nitrostyrene | Base (e.g., NEt3) | 1-Nitroindolizine Derivative | Moderate | |

| N-Methyl Pyridinium Ylide | Alkenes | Palladium Catalyst | 3-Unsubstituted Indolizine | Good to Excellent |

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering powerful and efficient pathways to construct complex molecular architectures like the indolizine nucleus. Catalysts based on copper, palladium, and molybdenum have been particularly effective in promoting the cyclization reactions necessary to form this heterocyclic system.

Copper-Catalyzed Cyclizations and Annulations

Copper catalysts are widely used for synthesizing indolizine derivatives due to their low cost, abundance, and versatile reactivity. Various copper-catalyzed methods have been developed, including annulations, oxidative couplings, and decarboxylative cycloadditions.

One notable method involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. This reaction proceeds through a sequence of C-H olefination and decarboxylative amination, providing a direct route to C-2 arylated indolizines from readily available starting materials. Another efficient strategy is the CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids. This one-pot reaction occurs under solvent-free conditions and involves a cascade of copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization.

Copper carbenes have also been utilized in the annulation of pyridinium 1,4-zwitterionic thiolates to produce indolizine scaffolds with high yields. Furthermore, copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a simple and atom-economic synthesis of indolizines.

Table 2: Overview of Copper-Catalyzed Indolizine Syntheses This table is interactive. You can sort and filter the data.

| Starting Materials | Copper Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Alkylazaarenes, α,β-Unsaturated Carboxylic Acids | Cu(OAc)2 | Annulation (C-H Olefination/Decarboxylative Amination) | Access to C-2 arylated indolizines | |

| Pyridines, Methyl Ketones, Alkenoic Acids | CuBr | Aerobic Decarboxylative Cycloaddition | Solvent-free, one-pot, high atom economy | |

| 2-(2-Enynyl)pyridines, Nucleophiles | CuI | Cyclization | Broad scope of applicable nucleophiles |

Palladium-Catalyzed Transformations and Cross-Coupling Strategies

Palladium catalysis offers a robust platform for the synthesis of functionalized indolizines, primarily through cross-coupling and cycloisomerization cascade reactions. These methods allow for the modular construction of the indolizine ring system from simple and diverse starting materials.

A prominent strategy is the palladium-catalyzed multicomponent synthesis from 2-bromopyridines, imines, and alkynes. In this reaction, carbon monoxide is used to generate a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with an alkyne to form the indolizine product. Another efficient route involves the cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, which proceeds via an allenyl pyridine intermediate.

Palladium catalysts also enable the regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates, where the choice of phosphine (B1218219) ligand is crucial for controlling the regioselectivity. Additionally, the reaction of propargylic pyridines with aroyl chlorides, catalyzed by palladium, yields indolizine derivatives through a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species.

Table 3: Selected Palladium-Catalyzed Reactions for Indolizine Synthesis This table is interactive. You can sort and filter the data.

| Reactants | Palladium Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Bromopyridines, Imines, Alkynes, CO | Pd(OAc)2 / Xantphos | Carbonylative Coupling / Cycloaddition | Polysubstituted Indolizines | |

| 3-(2-Pyridyl) Propargyl Carbonates, Organoboronic Acids | Pd(PPh3)4 | Cross-Coupling / Cycloisomerization | 1,3-Disubstituted Indolizines | |

| Propargylic Pyridines, Aroyl Chlorides | Pd Catalyst | 5-endo-dig Cyclization | Functionalized Indolizines |

Molybdenum-Mediated Ring-Closing Reactions

Molybdenum-based catalysts, while less common than copper or palladium in indolizine synthesis, offer unique reactivity for specific transformations. Their application has been demonstrated in ring-closing reactions to form complex heterocyclic systems related to indolizines.

For example, a molybdenum oxo-bistetrasulfido complex has been used to mediate the ring-closing reaction of azines bearing a protected alkyne side chain. This process, conducted in the presence of elemental sulfur, leads to the formation of 1,2,3,4,5-pentathiepino[6,7-a]indolizines, which are indolizine derivatives fused with a seven-membered pentathiepine ring. This methodology highlights the potential of molybdenum complexes to facilitate complex cyclizations that might be challenging with other catalysts. Molybdenum pentachloride has also been shown to promote the reductive cyclization of nitrostyrenes to form indoles, a related heterocyclic core, suggesting its potential applicability to indolizine synthesis under specific conditions.

Radical-Induced Synthetic Strategies for Indolizine Derivatives

Radical chemistry has emerged as a powerful tool for the construction of heterocyclic compounds, including indolizines. Radical-induced synthetic approaches are gaining attention due to their unique advantages, such as high efficiency in forming C-C and C-X bonds, operational simplicity, and good atom economy.

These strategies often involve the generation of a radical species which then undergoes a cyclization cascade to form the indolizine ring. For instance, a radical cascade cyclization/aromatization reaction of enaminone with pyridine, mediated by B₂pin₂, provides functionalized indolizines under metal- and oxidant-free conditions.

Another approach involves the intramolecular cyclization of an aryl radical generated at the C-7 position of an ethyl indole-2-carboxylate (B1230498) derivative. While this specific example leads to pyrroloquinoline derivatives, the principle of generating a radical on a nitrogen-containing aromatic system and trapping it intramolecularly is directly relevant to the synthesis of the indolizine core from suitably designed precursors. The development of radical-based methods provides a complementary approach to traditional ionic and transition-metal-catalyzed reactions for accessing the indolizine scaffold.

Intramolecular Cyclization and Cycloisomerization Processes

Intramolecular cyclization and cycloisomerization reactions are highly efficient strategies for constructing the indolizine skeleton, as they often proceed with high atom economy and stereocontrol. These methods typically involve a precursor that already contains most of the atoms required for the final bicyclic ring system.

A significant advancement in this area is the gold-catalyzed cycloisomerization of propargyl-substituted pyridines. This reaction proceeds through an alkyne-vinylidene isomerization, which is followed by cyclization to afford C-2 substituted indolizines. This method is notable for its mild conditions and tolerance of various functional groups.

Metal-free intramolecular cyclizations have also been developed. For example, the treatment of specific allylic alcohols with acid can provide access to multisubstituted indolizines in high yields. Domino reactions, such as the transition metal-free Michael/S_N2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, represent another powerful intramolecular strategy, affording functionalized indolizines in moderate to excellent yields. These processes highlight the utility of designing linear precursors that can be efficiently converted into the target heterocyclic system in a single synthetic operation.

Environmentally Benign and Catalyst-Free Synthesis Protocols

In recent years, the development of environmentally benign and catalyst-free synthesis protocols for indolizine derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. These methods often involve solvent-free reactions, the use of biodegradable catalysts, and transition-metal-free approaches, which are advantageous in minimizing hazardous waste and simplifying purification procedures. rsc.orgorganic-chemistry.org

One notable approach is the transition-metal-free synthesis of functionalized indolizines through a cascade Michael/SN2/aromatization reaction. This method utilizes 2-alkylazaarene derivatives and bromonitroolefins, proceeding without the need for a metal catalyst. japsonline.comlookchem.com The reaction cascade is typically initiated by a Michael addition, followed by an intramolecular nucleophilic substitution and subsequent elimination to yield the aromatic indolizine core. japsonline.com This strategy is notable for its operational simplicity and the avoidance of residual metal contamination in the final products. japsonline.com

Another green approach involves the use of sustainable bio-based catalysts, such as anhydrous citric acid, in solvent-free, three-component reactions. rsc.org For instance, the reaction of 1,4-naphthoquinone, ethyl acetoacetate, and substituted pyridines at room temperature provides a straightforward route to certain indolizine derivatives with very good yields. rsc.org Similarly, solvent-free syntheses of indolizines have been achieved using a CuBr catalyst in the reaction of pyridine, acetophenone, and electron-deficient alkenes. While this method is not entirely catalyst-free, its solventless nature significantly reduces its environmental footprint. scielo.br

Furthermore, transition-metal-free protocols for the synthesis of indolizines from α-bromo-substituted enals and 2-substituted azaarenes have been developed. These reactions proceed under mild conditions and tolerate a variety of functional groups, involving a one-pot tandem reaction of Michael addition, intramolecular N-alkylation, and aromatization. rsc.org The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant in a one-pot reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes also represents a viable transition-metal-free route to multisubstituted indolizines. organic-chemistry.org

The following table summarizes various environmentally benign and catalyst-free approaches to the synthesis of indolizine derivatives.

| Reaction Type | Reactants | Conditions | Catalyst/Reagent | Key Features |

| Cascade Reaction | 2-Alkylpyridines, Bromonitroolefins | - | None (Metal-free) | Avoids metal contamination, cascade process. japsonline.comlookchem.com |

| Three-Component | 1,4-Naphthoquinone, Ethyl acetoacetate, Pyridines | Room Temperature | Anhydrous Citric Acid | Bio-based catalyst, solvent-free. rsc.org |

| Annulation | α-Bromoenals, 2-Substituted azaarenes | Mild | None (Metal-free) | One-pot, good functional group tolerance. rsc.org |

| Oxidative Dehydrogenation | α-Halo carbonyls, Pyridines, Alkenes | 120°C, 4h | TEMPO | Transition-metal-free oxidant. organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorophenethyl Indolizine 7 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and gain insights into the three-dimensional arrangement of the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For 4-Chlorophenethyl indolizine-7-carboxylate, the spectrum is expected to show distinct signals corresponding to the indolizine (B1195054) core, the 4-chlorophenethyl substituent, and the ethyl ester linkage.

The indolizine ring system typically exhibits signals in the aromatic region of the spectrum. The proton at the C5 position is expected to be the most downfield-shifted proton of the six-membered ring due to the influence of the adjacent nitrogen atom. The protons on the five-membered ring (H1, H2, H3) would also appear in the aromatic region, with their specific shifts and coupling patterns confirming their relative positions.

The 4-chlorophenethyl group would produce two sets of signals: a pair of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene (B151609) ring, and two triplets in the aliphatic region corresponding to the -CH₂-CH₂- ethyl bridge. The coupling between these two methylene (B1212753) groups would result in a characteristic A₂B₂ system, appearing as two triplets, assuming free rotation.

Predicted ¹H NMR Data for this compound Predicted values based on typical chemical shifts for indolizine and substituted ethyl benzene moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (Indolizine) | 8.2 - 8.5 | d (doublet) | ~7.0 |

| H-8 (Indolizine) | 7.8 - 8.1 | s (singlet) | - |

| H-6 (Indolizine) | 7.2 - 7.5 | d (doublet) | ~9.0 |

| H-1, H-2, H-3 (Indolizine) | 6.5 - 7.8 | m (multiplet) | - |

| H-2', H-6' (Chlorophenyl) | 7.2 - 7.4 | d (doublet) | ~8.5 |

| H-3', H-5' (Chlorophenyl) | 7.1 - 7.3 | d (doublet) | ~8.5 |

| -O-CH₂- (Ethyl) | 4.4 - 4.6 | t (triplet) | ~7.0 |

| -Ar-CH₂- (Ethyl) | 3.0 - 3.2 | t (triplet) | ~7.0 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). The spectrum for this compound is expected to show 19 distinct signals, corresponding to the 19 carbon atoms in the molecule, assuming no accidental magnetic equivalence.

The most downfield signal would be the ester carbonyl carbon (C=O), typically appearing around 165-175 ppm. The carbons of the indolizine and chlorophenyl rings would resonate in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the chlorine (C-4') would be identifiable, as would the quaternary carbons of the aromatic systems. The two aliphatic carbons of the ethyl bridge would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound Predicted values based on typical chemical shifts for indolizine and substituted ethyl benzene moieties.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 168 |

| C-4' (C-Cl) | 132 - 135 |

| C-1', C-8a, C-4a, C-7 | 125 - 140 |

| Aromatic CH (Indolizine, Chlorophenyl) | 115 - 131 |

| -O-CH₂- (Ethyl) | 64 - 67 |

| -Ar-CH₂- (Ethyl) | 34 - 37 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org Key expected correlations would include those between adjacent protons on the indolizine ring and, crucially, the correlation between the two methylene groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org It allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is critical for identifying the connectivity between different molecular fragments. For instance, HMBC would show a correlation from the protons of the ester methylene (-O-CH₂) to the ester carbonyl carbon and from the protons of the benzylic methylene (-Ar-CH₂) to the carbons of the chlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org It provides insights into the molecule's conformation and stereochemistry. For example, a NOESY spectrum could show spatial proximity between the H-8 proton of the indolizine core and the methylene protons of the ester group.

Key Predicted 2D NMR Correlations

| Technique | Correlating Nuclei | Structural Information Confirmed |

| COSY | -O-CH₂- ↔ -Ar-CH₂- | Connectivity of the ethyl bridge. |

| HSQC | All C-H pairs | Direct one-bond C-H connections. |

| HMBC | -O-CH₂- → C=O | Linkage of the ethyl group to the ester carbonyl. |

| HMBC | H-6, H-8 → C=O | Position of the ester group at C-7 of the indolizine core. |

| NOESY | H-8 ↔ -O-CH₂- | Spatial proximity and conformation of the ester substituent. |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. vscht.cz The IR spectrum of this compound would be dominated by absorptions characteristic of its ester and aromatic functionalities.

A very strong and sharp absorption band is expected in the region of 1710-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. pressbooks.pub Other key absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching from both aromatic (=C-H) and aliphatic (-C-H) groups, and C=C stretching vibrations from the aromatic rings. libretexts.org

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic (Indolizine, Chlorophenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl bridge) |

| 1710 - 1730 | C=O Stretch | Ester Carbonyl |

| 1500 - 1600 | C=C Stretch | Aromatic Rings |

| 1100 - 1250 | C-O Stretch | Ester |

| 1000 - 1100 | C-Cl Stretch | Aryl Halide |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₉H₁₆ClNO₂), HRMS would confirm the molecular formula by matching the experimental mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass with high precision (typically within 5 ppm).

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key expected fragmentation pathways would involve the cleavage of the ester bond. This could lead to the formation of a fragment ion corresponding to the 4-chlorophenethyl cation and another corresponding to the indolizine-7-carboxylate radical, or vice versa. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for all chlorine-containing fragments, serving as a diagnostic tool.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass (m/z) | Information |

| [M+H]⁺ | C₁₉H₁₇³⁵ClNO₂⁺ | 326.0948 | Molecular Formula Confirmation |

| [M+H]⁺ | C₁₉H₁₇³⁷ClNO₂⁺ | 328.0918 | Chlorine Isotope Peak |

| [C₈H₈³⁵Cl]⁺ | C₈H₈³⁵Cl⁺ | 139.0315 | 4-Chlorophenethyl Fragment |

| [C₁₁H₈NO₂]⁺ | C₁₁H₈NO₂⁺ | 186.0555 | Indolizine-7-carboxylate Fragment |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passed through the crystal allows for the calculation of electron density maps, from which the exact positions of all atoms (excluding hydrogens, typically) can be determined.

A successful crystallographic analysis of this compound would provide definitive, high-precision data on bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the planarity of the bicyclic indolizine system and reveal the specific conformation of the 4-chlorophenethyl carboxylate side chain relative to the core. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking or other non-covalent forces that govern the supramolecular architecture. mdpi.com

Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal structure through single-crystal X-ray diffraction is fundamental to elucidating the three-dimensional arrangement of molecules. For indolizine derivatives, the crystal packing is governed by a delicate balance of intermolecular forces. Based on the crystallographic data of analogous compounds, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or triclinic.

For instance, the related compound, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. Another derivative, diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate, was found to crystallize in the triclinic P-1 space group. These examples suggest that the specific crystal system and space group for this compound would be influenced by the nature and orientation of its substituents.

A hypothetical table of unit cell parameters, based on typical values for similar organic molecules, is presented below to illustrate the type of data obtained from a crystallographic study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| V (ų) | 1510 |

| Z | 4 |

Molecular Conformation and Torsion Angle Analysis of the 4-Chlorophenethyl Moiety and Ester Linkage

The 4-chlorophenethyl moiety introduces additional conformational flexibility. The torsion angles around the C-C single bonds of the ethyl linker will dictate the orientation of the 4-chlorophenyl group relative to the indolizine core. It is expected that the molecule will adopt a conformation that minimizes steric clashes while maximizing stabilizing intramolecular interactions. The trans (anti-periplanar) conformation of the ester bond is strongly favored in acyclic esters.

A detailed analysis would involve the measurement of key torsion angles, such as those defining the orientation of the ester group and the phenethyl side chain. For example, in a related diethyl indolizine dicarboxylate, the torsion angle for the carboethoxy group at one position was found to be -5.1(5)°, indicating near coplanarity, while another at a more sterically crowded position was significantly twisted with a torsion angle of -71.1(4)°.

| Torsion Angle | Description | Expected Range (°) |

| C6-C7-C(O)-O | Orientation of the carboxylate group relative to the indolizine ring | 0-30 or 150-180 (near planar) |

| C7-C(O)-O-CH₂ | Conformation of the ester linkage | ~180 (trans) |

| O-CH₂-CH₂-Ar | Orientation of the 4-chlorophenyl group | Variable, likely staggered conformations |

Analysis of Intermolecular Interactions (e.g., C-H···π, π-π stacking, hydrogen bonding) in the Crystal Lattice

The stability of the crystal lattice of this compound will be determined by a network of non-covalent interactions. The presence of aromatic rings in both the indolizine core and the 4-chlorophenethyl group suggests that π-π stacking interactions will play a significant role in the crystal packing. These interactions involve the face-to-face or offset stacking of the aromatic rings.

Furthermore, C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are also expected to be prevalent. The chlorine atom of the 4-chlorophenethyl group can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| π-π stacking | Indolizine ring / 4-Chlorophenyl ring | Indolizine ring / 4-Chlorophenyl ring | 3.3 - 3.8 |

| C-H···π | Aliphatic/Aromatic C-H | Indolizine ring / 4-Chlorophenyl ring | 2.5 - 2.9 (H to ring centroid) |

| C-H···O | Aliphatic/Aromatic C-H | Carbonyl oxygen | 2.2 - 2.8 (H to O) |

| Halogen Bonding | C-Cl | Nucleophilic atom (e.g., O, N) | < Sum of van der Waals radii |

Conformational Polymorphism Studies of Indolizine Derivatives

Conformational polymorphism is the phenomenon where a single compound crystallizes in multiple distinct crystal structures, arising from different molecular conformations. Indolizine derivatives, with their flexible side chains, are potential candidates for exhibiting conformational polymorphism. The specific crystalline form obtained can be influenced by factors such as the solvent used for crystallization, temperature, and pressure.

Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability. Therefore, a thorough study of the potential for conformational polymorphism in this compound is important for its development. The existence of different conformers in the crystal structures of related amide diesters highlights the conformational flexibility inherent in such molecules.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis absorption and fluorescence emission spectroscopy are powerful techniques for probing the electronic structure of molecules. The indolizine core is a chromophore that gives rise to characteristic absorption and emission bands. The absorption spectrum of indolizine derivatives typically shows multiple bands in the UV and visible regions, corresponding to π-π* electronic transitions.

The position and intensity of these bands are sensitive to the nature and position of substituents on the indolizine ring. The this compound is expected to exhibit absorption maxima that are influenced by the electronic effects of both the ester group and the 4-chlorophenethyl substituent.

Many indolizine derivatives are also known to be fluorescent, emitting light upon excitation at their absorption wavelengths. The fluorescence properties, including the emission wavelength and quantum yield, are also highly dependent on the molecular structure and the solvent environment. The study of the photophysical properties of this compound would provide insights into its potential use in applications such as fluorescent probes or organic light-emitting diodes (OLEDs).

| Spectroscopic Parameter | Expected Range | Factors Influencing the Parameter |

| Absorption Maximum (λmax) | 250 - 450 nm | Substituents on the indolizine ring, solvent polarity |

| Molar Absorptivity (ε) | 10,000 - 50,000 M-1cm-1 | Extent of conjugation, nature of electronic transitions |

| Emission Maximum (λem) | 400 - 550 nm | Molecular rigidity, solvent polarity, substituent effects |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Structural features, presence of quenching groups, solvent |

Computational and Theoretical Investigations of 4 Chlorophenethyl Indolizine 7 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic electronic properties of a molecule like 4-Chlorophenethyl indolizine-7-carboxylate. These methods provide insights into molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more easily polarized and more reactive. For indolizine (B1195054) derivatives, the distribution of the HOMO and LUMO across the molecule can reveal which parts of the structure are most involved in electronic transitions and reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This data is illustrative and not based on actual experimental or computational results for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

The indolizine core is an aromatic heterocyclic system. Aromaticity is a key factor in the stability and reactivity of the molecule. Computational methods can quantify the degree of aromaticity using various indices.

One common method is the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of aromaticity by comparing the bond lengths in the ring to those of an ideal aromatic system. These indices would provide a quantitative measure of the aromatic character of both the five-membered and six-membered rings within the indolizine core of this compound.

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface.

The EPS map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. For this compound, an EPS analysis would highlight the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the indolizine ring as potential sites for electrophilic interaction, while identifying regions of positive potential that could interact with nucleophiles.

Ab Initio Methods for High-Accuracy Electronic Structure Characterization

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can provide higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for single-point energy calculations on the DFT-optimized geometry to obtain a more refined electronic energy. While computationally expensive for a molecule of this size, these methods can serve as a benchmark for validating the results obtained from DFT calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics (MD) simulations can explore the dynamic behavior of the molecule over time, often in the presence of a solvent or a biological macromolecule.

For this compound, an MD simulation would typically begin with the optimized geometry from quantum calculations. The molecule would be placed in a simulation box, often filled with water molecules to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a series of very small time steps.

MD simulations can provide insights into:

Conformational Flexibility: How the molecule changes its shape over time, particularly the rotation around single bonds in the phenethyl and carboxylate groups.

Solvation: How the molecule interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions.

Binding Interactions: If a biological target is known, MD simulations can be used to study the stability of the molecule within a protein's binding site, revealing key interactions that contribute to its binding affinity. This is a common approach in drug discovery research for related indolizine compounds. researchgate.netmalariaworld.org

These simulations help to bridge the gap between the electronic properties of a single molecule and its behavior in a more complex, dynamic environment.

Conformational Landscape Exploration of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. A molecule can exist in various spatial arrangements, known as conformations, arising from the rotation around its single bonds. The collection of all possible conformations and their relative energies constitutes the conformational landscape.

A systematic conformational analysis of this compound would be the first step in its theoretical characterization. This process typically involves scanning the potential energy surface by systematically rotating the molecule's key dihedral angles. For this particular molecule, the crucial rotations would be around the bonds connecting the indolizine core to the 4-chlorophenethyl group and the carboxylate moiety.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

| τ1 | Rotation around the bond connecting the indolizine ring to the phenethyl group. |

| τ2 | Rotation around the C-C bond within the ethyl linker of the phenethyl group. |

| τ3 | Rotation around the bond connecting the carboxylate group to the indolizine ring. |

| τ4 | Rotation around the C-O bond of the ester group. |

By performing these rotations and calculating the corresponding energy at each step using quantum mechanical methods like Density Functional Theory (DFT), a potential energy surface can be mapped. The low-energy minima on this surface correspond to the most stable conformations of the molecule. The results would reveal the preferred spatial arrangement of the substituted groups, which is critical for understanding how the molecule might interact with biological targets or pack in a solid state. Such studies have been successfully applied to understand the conformational preferences of similar heterocyclic compounds. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing by Energy Framework Calculations

In the solid state, molecules arrange themselves in a highly ordered three-dimensional structure known as a crystal lattice. The stability of this crystal packing is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and solid-state properties.

Energy framework calculations are a powerful tool to visualize and quantify the intermolecular interactions within a crystal. researchgate.net This method involves calculating the interaction energies between a central molecule and its surrounding neighbors and then categorizing these energies into electrostatic, dispersion, and repulsion components.

For this compound, this analysis would begin with a predicted or experimentally determined crystal structure. The analysis would likely reveal the presence of various interactions such as:

π-π stacking: Between the aromatic indolizine core and the chlorophenyl ring of neighboring molecules.

C-H···π interactions: Involving C-H bonds and the aromatic rings.

Halogen bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the carboxylate group.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Potential Strength |

| π-π Stacking | Interaction between the electron clouds of aromatic rings. | Moderate |

| C-H···π | A weak hydrogen bond between a C-H group and a π-system. | Weak |

| Halogen Bonding | Non-covalent interaction involving a halogen atom. | Weak to Moderate |

| van der Waals | Non-specific attractive or repulsive forces between molecules. | Weak but cumulative |

Advanced Computational Techniques (e.g., Car-Parrinello Molecular Dynamics, QM/MM Approaches)

To gain a more dynamic and realistic understanding of this compound, especially in complex environments like a solvent or a biological system, more advanced computational techniques are required.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that allows for the simulation of the time evolution of a system by calculating the electronic structure and forces on the fly. wikipedia.orgrsc.org Unlike classical molecular dynamics which relies on predefined force fields, CPMD uses quantum mechanics (typically DFT) to describe the interatomic interactions. A CPMD simulation of this compound, either in the solid state or in solution, could provide insights into its vibrational properties, dynamic conformational changes, and the role of temperature in its structural behavior. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. researchgate.net In a QM/MM simulation, the chemically active part of a system (e.g., the indolizine core and its immediate interacting partners in an enzyme active site) is treated with a high level of QM theory, while the rest of the system (e.g., the protein and solvent) is described by a less computationally expensive MM force field. If this compound were to be studied for its interaction with a biological target, QM/MM would be the method of choice to accurately model the electronic rearrangements, bond breaking/formation, and charge transfer that might occur during binding or a chemical reaction. researchgate.net

The application of these advanced techniques would provide a multi-scale understanding of this compound, from its intrinsic properties to its behavior in a complex, dynamic environment.

Chemical Reactivity and Advanced Functionalization of 4 Chlorophenethyl Indolizine 7 Carboxylate

Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine ring system is a π-electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack while generally being resistant to nucleophilic substitution. chim.it The distribution of electron density in the indolizine core governs the regioselectivity of these reactions. Theoretical and experimental studies on indolizine and its derivatives have established a clear hierarchy of reactivity.

Electrophilic Substitution: Electrophilic substitution reactions on the indolizine nucleus predominantly occur at the five-membered pyrrole (B145914) ring, which is more electron-rich than the six-membered pyridine (B92270) ring. The preferred sites for electrophilic attack are the C-1 and C-3 positions. chim.it The precise regioselectivity can be influenced by the nature of the electrophile and the presence of existing substituents on the ring. For 4-Chlorophenethyl indolizine-7-carboxylate, the ester group at C-7 is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack, further reinforcing the inherent preference for substitution on the pyrrole moiety.

Generally, the C-3 position is the most nucleophilic and kinetically favored site for many electrophilic substitutions. However, substitution at C-1 can also be achieved, sometimes favored under thermodynamic control or with specific electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Indolizine Core

| Reaction Type | Typical Reagent | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-indolizine derivative | 1-Nitro-indolizine derivative |

| Halogenation | NBS, NCS | 3-Halo-indolizine derivative | 1,3-Dihalo-indolizine derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-indolizine derivative | 1-Acyl-indolizine derivative |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 3-Formyl-indolizine derivative | 1-Formyl-indolizine derivative |

This table presents predicted outcomes based on the general reactivity of the indolizine core. Specific yields and ratios would require experimental validation for this compound.

Nucleophilic Substitution: The electron-rich nature of the indolizine ring makes it inherently unreactive towards nucleophilic substitution. Such reactions are rare and typically require the presence of strong electron-withdrawing groups or the formation of an intermediate that can overcome the high activation energy. chim.it In the case of this compound, even with the deactivating ester group, nucleophilic aromatic substitution on the indolizine core is not a commonly observed pathway under standard conditions.

Functionalization Strategies at the 4-Chlorophenethyl Moiety

The 4-chlorophenethyl group offers two primary sites for functionalization: the aromatic ring and the ethyl bridge.

Reactions at the Chlorophenyl Ring: The chlorine atom on the phenyl ring can be a site for further electrophilic aromatic substitution. The chloro group is an ortho-, para-directing deactivator. Since the para position is already occupied by the ethyl linker, electrophilic attack would be directed to the ortho positions (C-3 and C-5 of the phenyl ring). However, the deactivating nature of the chlorine atom means that harsher reaction conditions may be required compared to unsubstituted benzene (B151609).

Another key strategy is the direct functionalization of C-H bonds, which has emerged as a powerful tool in organic synthesis. pku.edu.cnnih.gov Palladium-catalyzed C-H activation could potentially be used to introduce new functional groups at the ortho positions of the chlorophenyl ring, offering a more efficient route than traditional electrophilic substitution.

Reactions at the Ethyl Bridge: The benzylic protons on the ethyl linker (the CH₂ group adjacent to the phenyl ring) are susceptible to radical substitution under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). This would allow for the introduction of a halogen at the benzylic position, which can then be used in a variety of subsequent nucleophilic substitution reactions to introduce groups such as hydroxyl, cyano, or amino functionalities.

Catalytic Transformations and Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated Positions

The chloro group on the phenethyl moiety is a key handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com Applying this to this compound would replace the chlorine atom with a new aryl, heteroaryl, or vinyl group, providing a powerful method for structural diversification.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, more substituted alkene. youtube.com This would involve reacting the molecule with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of a stilbene-like structure attached to the phenethyl group.

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, often co-catalyzed by a copper(I) salt, would replace the chlorine atom with an alkyne, introducing a carbon-carbon triple bond into the molecule. researchgate.netyoutube.com

Table 2: Representative Cross-Coupling Reactions on the 4-Chlorophenyl Moiety

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl-substituted phenethyl derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene-substituted phenethyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne-substituted phenethyl derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Amine-substituted phenethyl derivative |

Conditions are illustrative and would need to be optimized for the specific substrate.

Ester Cleavage and Transesterification Reactions of the Carboxylate Group

The ester group at the 7-position of the indolizine core is a versatile functional handle that can be readily modified.

Ester Cleavage (Hydrolysis): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net

Base-mediated hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

Acid-catalyzed hydrolysis: This involves heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) in an aqueous solvent. This is a reversible reaction, and the equilibrium must be driven towards the products, often by using a large excess of water.

The resulting carboxylic acid is a valuable intermediate that can be used to form amides (via coupling with amines), acid chlorides, or other carboxylic acid derivatives.

Transesterification: Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester (indolizine-7-carboxylate-R') and the original alcohol. This method is useful for modifying the properties of the molecule, for example, by introducing a different alkyl or functionalized chain at the ester position.

Conclusion and Prospective Research Directions

Synthesis of a Comprehensive Summary of Academic Findings Pertaining to 4-Chlorophenethyl Indolizine-7-carboxylate

A thorough review of contemporary scientific literature reveals a notable absence of specific studies focused exclusively on this compound. Research in the field of indolizine (B1195054) chemistry has predominantly explored derivatives with substitutions at various positions, leading to a wide array of compounds with significant biological activities. researchgate.netnih.gov While direct findings on the target molecule are not available, a comprehensive understanding can be extrapolated from research on structurally related indolizine-7-carboxylate analogues and general synthetic methodologies for the indolizine core.

The synthesis of the indolizine scaffold is well-established, with primary methods including the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and various cyclization reactions. jbclinpharm.orgresearchgate.net The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes is a particularly powerful and versatile method for constructing the indolizine ring system. jbclinpharm.orgijettjournal.org For instance, the synthesis of various ethyl indolizine-1-carboxylate derivatives has been achieved through the reaction of pyridinium salts with ethyl propiolate. researchgate.net It is conceivable that a similar strategy could be employed for the synthesis of indolizine-7-carboxylates, by utilizing appropriately substituted pyridinium precursors.

Recent studies have highlighted the synthesis and biological evaluation of various substituted indolizine carboxylates. For example, series of ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate and ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues have been synthesized and investigated for their anti-inflammatory and larvicidal activities, respectively. nih.govnih.gov Furthermore, ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates have been synthesized and evaluated for their in vitro anticancer activity. researchgate.net These studies underscore the synthetic accessibility of the indolizine-7-carboxylate core and the significant interest in its derivatives for pharmacological applications. The introduction of a 4-chlorophenethyl group could potentially modulate the biological activity of the parent indolizine-7-carboxylate scaffold.

Table 1: Examples of Synthesized and Biologically Evaluated Indolizine Carboxylate Derivatives

| Compound Class | Substituents | Investigated Activity |

| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylates | Varied benzoyl substitutions | Anti-inflammatory nih.gov |

| Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylates | Varied benzoyl substitutions | Larvicidal against Anopheles arabiensis nih.gov |

| Ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates | Varied substitutions at position 2 and on the benzoyl group | Anticancer researchgate.net |

Identification of Current Challenges and Emerging Opportunities in Indolizine-7-carboxylate Chemistry

The chemistry of indolizines, including indolizine-7-carboxylates, presents both persistent challenges and exciting opportunities for future research. A primary challenge lies in the development of highly regioselective and stereoselective synthetic methods. While classical methods like the Tschitschibabin reaction are effective, they often require harsh conditions and can lead to mixtures of products. researchgate.net The development of novel catalytic systems, including transition metal-catalyzed reactions, offers a promising avenue to overcome these limitations, enabling milder reaction conditions and greater control over the substitution pattern of the indolizine core. researchgate.netorganic-chemistry.org

Another challenge is the functionalization of the pre-formed indolizine ring. Direct C-H functionalization reactions are emerging as a powerful tool for the efficient modification of indolizines, avoiding the need for pre-functionalized starting materials. researchgate.net The selective functionalization at specific positions of the indolizine-7-carboxylate scaffold remains an area for further exploration.

Emerging opportunities in this field are manifold. The development of "green" synthetic methods, utilizing environmentally benign solvents and catalysts, is a significant area of interest. scispace.com Microwave-assisted synthesis and biocatalysis are being explored to enhance reaction efficiency and reduce environmental impact. ijettjournal.orgscispace.com Furthermore, the unique photophysical properties of indolizine derivatives have opened up applications in materials science, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netrsc.org The exploration of this compound and related compounds in these areas could lead to novel materials with tailored electronic and optical properties.

Future Outlook for Advanced Applications and In-Depth Theoretical Investigations of Substituted Indolizines

The future of substituted indolizines, including the yet-to-be-synthesized this compound, is bright with potential for advanced applications and deeper theoretical understanding. The diverse biological activities reported for indolizine derivatives, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties, suggest that novel derivatives could serve as valuable scaffolds in drug discovery. researchgate.netnih.gov The 4-chlorophenethyl moiety is a common substituent in pharmacologically active compounds, and its incorporation into the indolizine-7-carboxylate framework could lead to new therapeutic agents. Structure-activity relationship (SAR) studies of a library of such compounds would be crucial to optimize their biological activity. nih.gov

In addition to medicinal chemistry, the application of substituted indolizines in materials science is a rapidly growing field. Their fluorescent properties make them attractive candidates for use as organic emitters in OLEDs and as sensors. researchgate.netrsc.org The electronic properties of the indolizine core can be finely tuned by the introduction of various substituents, allowing for the rational design of materials with specific emission wavelengths and quantum efficiencies.

To guide these experimental endeavors, in-depth theoretical investigations are essential. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of substituted indolizines. researchgate.net Theoretical calculations can predict the impact of substituents like the 4-chlorophenethyl group on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn influences its optical and electronic properties. Such theoretical studies can aid in the rational design of new indolizine derivatives with desired characteristics for specific applications, thereby accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorophenethyl indolizine-7-carboxylate, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The synthesis of indolizine carboxylates typically involves cyclization reactions using substituted pyridinium salts and alkynes. For example, ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate was synthesized via a base-mediated reaction in dry DMF under inert conditions, achieving 78% yield after column chromatography (hexane:ethyl acetate) . Controlled temperatures (room temperature) and anhydrous solvents (e.g., DMF) are critical to suppress side reactions like hydrolysis or polymerization. TLC monitoring ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C-NMR : Prioritize aromatic proton shifts (δ 7.2–9.5 ppm) and ester carbonyl carbons (δ 163–188 ppm). For example, ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate showed distinct signals for the ethoxy group (δ 1.26–1.28 ppm, triplet) and aromatic protons (δ 7.27–7.77 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 327.2 [M+H]+) and fragmentation patterns .

- FT-IR : Identify ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Q. What purification methods yield high-purity this compound, and how do solvent systems influence separation efficiency?

- Methodological Answer : Column chromatography with gradient elution (e.g., hexane:ethyl acetate from 9:1 to 1:1) resolves polar byproducts. For indolizine derivatives, silica gel (60–120 mesh) effectively separates regioisomers, while TLC (Rf 0.3–0.5) monitors purity . Recrystallization from ethanol/water mixtures further enhances purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of substituent variations (e.g., chloro vs. methoxy groups) on the bioactivity of indolizine-7-carboxylate derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic substituent changes (e.g., 4-chloro vs. 8-methoxy) using modular protocols .

- Step 2 : Conduct comparative bioassays (e.g., MIC testing against Gram+/– bacteria). For example, methoxy-substituted indolizines showed broader-spectrum antibacterial activity than chloro analogs, likely due to enhanced membrane permeability .

- Step 3 : Perform computational docking to correlate substituent electronic profiles (Hammett σ values) with target binding .

Q. What strategies are recommended for resolving contradictions in biological activity data between different indolizine derivatives, particularly when structural similarities suggest comparable effects?

- Methodological Answer :

- Hypothesis Testing : Compare logP values (e.g., chloro derivatives may have higher hydrophobicity than methoxy analogs, altering bioavailability) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may reduce efficacy .

- Target-Specific Assays : Isolate conflicting results by testing against purified enzymes (e.g., COX-2 vs. CRTH2) to rule off-target effects .

Q. What computational or experimental approaches are suitable for investigating the binding mechanisms of this compound with enzymatic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with catalytic sites (e.g., indolizine carboxylates binding to CRTH2 via H-bonding with Arg173) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Q. How can structure-activity relationship (SAR) models be systematically developed for indolizine-7-carboxylate derivatives using fragment-based drug design principles?

- Methodological Answer :

- Fragment Library Screening : Test core indolizine scaffolds with minimal substituents to identify pharmacophores .

- 3D-QSAR : Align CoMFA/CoMSIA models using steric/electrostatic fields from X-ray crystallography data .

- Bioisosteric Replacement : Replace chlorine with trifluoromethyl or cyano groups to optimize potency while retaining steric bulk .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial activities of structurally similar indolizine carboxylates?

- Methodological Answer :

- Strain-Specific Variability : Re-test compounds against standardized strains (e.g., ATCC controls) to rule out lab-specific microbial adaptations .

- Check Assay Conditions : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) .

- Synergism Testing : Evaluate combination effects with adjuvants (e.g., β-lactamase inhibitors) that may enhance activity in certain derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。